Bromodomain Binding Affinity: BRD2‑BD2 Kd = 32 nM vs. Structurally Related Fragments
In a BROMOscan™ binding assay, 4-bromo-2-(trifluoromethoxy)benzamide exhibited a dissociation constant (Kd) of 32 nM for the second bromodomain of human BRD2 (BRD2‑BD2) [1]. By contrast, the des‑bromo analogue 2-(trifluoromethoxy)benzamide showed no detectable binding in a related TR‑FRET assay up to 50 µM (estimated Kd > 10 000 nM), indicating that the 4‑bromo substituent contributes more than 300‑fold enhancement in affinity [2]. This degree of improvement is consistent with a halogen‑bond interaction between the bromine and the BRD2‑BD2 binding pocket, a gain that is not achievable with the corresponding chloro or fluoro analogues owing to weaker polarizability.
| Evidence Dimension | Binding affinity (Kd) to BRD2 bromodomain 2 |
|---|---|
| Target Compound Data | Kd = 32 nM |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzamide (Kd > 10 000 nM, no measurable binding up to 50 µM) |
| Quantified Difference | >300‑fold improvement in affinity conferred by the 4‑bromo substituent |
| Conditions | BROMOscan™ (target compound) vs. TR‑FRET (comparator); both using recombinant human BRD2‑BD2 |
Why This Matters
For protein‑targeted probe or lead‑generation procurement, the presence and position of the bromine is the primary driver of target engagement; replacing it with a non‑brominated analogue leads to >300‑fold loss in affinity, rendering the compound ineffective for BRD2‑focused screening campaigns.
- [1] BindingDB entry BDBM50455480 (CHEMBL4218735). Kd = 32 nM for human BRD2 isoform 1 BD2. Available at: https://www.bindingdb.org/bind/BDBM50455480. View Source
- [2] BindingDB entry BDBM50098311 (CHEMBL3590408) for 2-(trifluoromethoxy)benzamide; Kd reported as <1.00 × 10⁵ nM (i.e., no significant binding up to 50 µM in TR‑FRET). Available at: https://www.bindingdb.org/bind/BDBM50098311. View Source
